

Spectroscopic Profile of Isophysalin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Isophysalin G | |
| Cat. No.: | B12089377 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isophysalin G**, a naturally occurring seco-steroid with significant biological activities. The information presented herein is intended to support researchers in the identification, characterization, and further development of this compound. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for **Isophysalin G** provide a detailed fingerprint of its molecular structure.

Data Presentation

The ¹H and ¹³C NMR spectroscopic data for **Isophysalin G**, acquired in deuterated chloroform (CDCl₃), are summarized in the tables below.

Table 1: ¹H NMR Data of **Isophysalin G** (500 MHz, CDCl₃)



| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|-------------------------|--------------|------------------------------|
| 2 | 5.96 | d | 9.5 |
| 3 | 6.84 | dd | 9.5, 5.5 |
| 4 | 6.06 | d | 5.5 |
| 6 | 4.54 | m | |
| 7 | 1.53 | S | _ |
| 7' | 2.44 | m | |
| 8 | 2.67 | m | |
| 9 | 2.93 | m | |
| 16 | 2.20 | S | |
| 19 | 1.53 | S | |
| 21 | 1.96 | S | |
| 22 | 4.54 | m | |
| 23 | 2.05 | m | _ |
| 25 | 2.44 | m | |
| 26 | 4.54 | m | _ |
| 26' | 3.78 | dd | 13, 1 |
| 28 | 1.27 | s | |
| OH-6 | 2.36 | s | _ |
| OH-13 | 2.00 | S | _ |

Data sourced from Huong et al., 2016[1]

Table 2: ¹³C NMR Data of **Isophysalin G** (125 MHz, CDCl₃)



| Atom No. | Chemical Shift (δ, ppm) |
|----------|-------------------------|
| 1 | 208.0 |
| 2 | 125.6 |
| 3 | 139.4 |
| 4 | 119.7 |
| 5 | 54.2 |
| 6 | 77.0 |
| 7 | 33.0 |
| 8 | 38.3 |
| 9 | 35.2 |
| 10 | 54.2 |
| 11 | 25.1 |
| 12 | 25.9 |
| 13 | 79.8 |
| 14 | 107.1 |
| 15 | 211.2 |
| 16 | 56.0 |
| 17 | 80.4 |
| 18 | 172.0 |
| 19 | 21.4 |
| 20 | 81.0 |
| 21 | 21.5 |
| 22 | 77.0 |
| 23 | 33.0 |
| | |



| 24 | 30.9 |
|----|-------|
| 25 | 50.9 |
| 26 | 60.9 |
| 27 | 166.6 |
| 28 | 26.6 |

Data sourced from Huong et al., 2016[1]

Experimental Protocols

The NMR spectra were recorded on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Standard 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, are typically employed for the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For **Isophysalin G**, Electrospray Ionization (ESI) mass spectrometry has been utilized.

Data Presentation

Table 3: Mass Spectrometry Data of Isophysalin G

| Technique | lonization | Molecular | Calculated | Observed Ion |
|-----------|------------|-----------|------------|--------------|
| | Mode | Formula | Mass (amu) | [M+H]+ |
| ESI-MS | Positive | C28H30O10 | 526.1839 | 527.1912 |

Molecular formula and mass are consistent with data from Huong et al., 2016.[1]

The fragmentation pattern of physalins is complex. Studies on the MS/MS fragmentation of physalin G reveal characteristic losses of small molecules such as H₂O and CO₂. The



fragmentation is influenced by the substituents on the core steroid skeleton.[2] A detailed analysis of the fragmentation pathways can provide further structural confirmation.

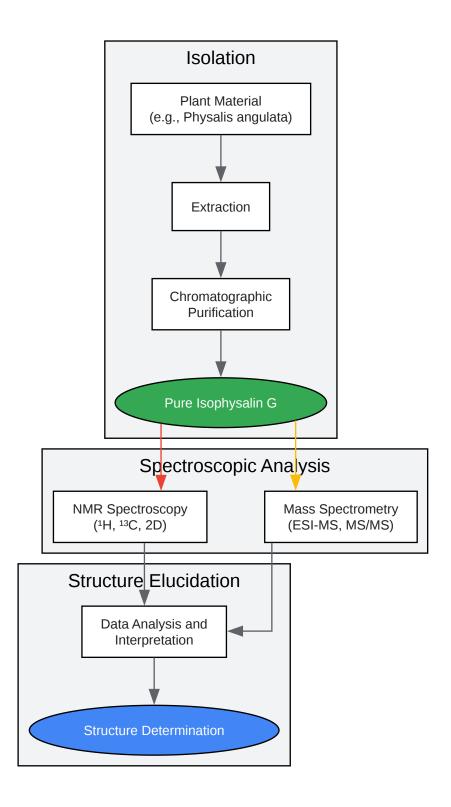
Experimental Protocols

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source via direct infusion or after chromatographic separation (LC-MS). For fragmentation studies (MS/MS), a precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Isophysalin G**.





Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic characterization of **Isophysalin G**.



This guide provides foundational spectroscopic data and methodologies for **Isophysalin G**. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further analytical data. The provided information aims to facilitate the seamless integration of **Isophysalin G** into drug discovery and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Isophysalin G: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12089377#spectroscopic-data-of-isophysalin-g-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com